molecular formula C5H2BrFN2O3 B1361766 4-Bromo-5-fluoro-3-nitropyridin-2-ol CAS No. 884495-02-7

4-Bromo-5-fluoro-3-nitropyridin-2-ol

Cat. No.: B1361766
CAS No.: 884495-02-7
M. Wt: 236.98 g/mol
InChI Key: QJZOJKOUBPFZFQ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a heterocyclic compound with the molecular formula C5H2BrFN2O3 and a molecular weight of 236.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoro-3-nitropyridin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-3-nitropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its binding affinity and reactivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-3-nitropyridin-2-ol
  • 5-Fluoro-3-nitropyridin-2-ol
  • 4-Bromo-5-chloro-3-nitropyridin-2-ol

Comparison: 4-Bromo-5-fluoro-3-nitropyridin-2-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOJKOUBPFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650285
Record name 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-02-7
Record name 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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